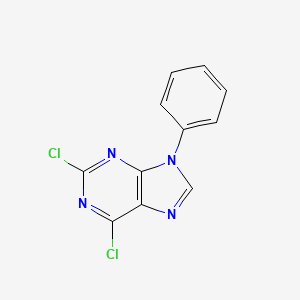

2,6-Dichloro-9-phenyl-9h-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6971-26-2 |

|---|---|

Molecular Formula |

C11H6Cl2N4 |

Molecular Weight |

265.09 g/mol |

IUPAC Name |

2,6-dichloro-9-phenylpurine |

InChI |

InChI=1S/C11H6Cl2N4/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h1-6H |

InChI Key |

PUARFAPITOZVIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2N=C(N=C3Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,6-Dichloro-9-phenyl-9H-purine from 2,6-Dichloropurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the N-phenylation of 2,6-dichloropurine to yield 2,6-dichloro-9-phenyl-9H-purine. This compound is a key intermediate in the synthesis of various biologically active molecules, making its efficient synthesis a critical aspect of drug discovery and development. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways using schematic diagrams.

Introduction

This compound is a substituted purine derivative characterized by a phenyl group at the N9 position of the purine core and chlorine atoms at the C2 and C6 positions. The chlorine atoms serve as versatile handles for further functionalization through nucleophilic substitution, allowing for the generation of diverse chemical libraries for screening and lead optimization. The N9-phenyl substituent significantly influences the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets. The primary methods for the synthesis of this compound from 2,6-dichloropurine involve transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Chan-Lam (Ullmann-type), and Buchwald-Hartwig reactions.

Synthetic Methodologies

The synthesis of this compound from 2,6-dichloropurine is predominantly achieved through three major catalytic cross-coupling strategies. Each method offers distinct advantages and requires specific reaction conditions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-nitrogen bonds. In this context, it involves the reaction of 2,6-dichloropurine with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction generally proceeds with high regioselectivity for the N9 position of the purine ring.[1] A study on the closely related 9-benzyl-2,6-dichloropurine has demonstrated the efficacy of this method.[2]

Method A: Anhydrous Conditions [2]

-

An argon-purged flask is charged with 9-benzyl-2,6-dichloropurine (0.5 mmol), phenylboronic acid (0.75 mmol), anhydrous potassium carbonate (0.625 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.012 mmol).

-

Toluene (5 mL) is added, and the mixture is stirred under argon at 100 °C until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is then cooled to room temperature and filtered through Celite.

-

The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography.

Method B: Aqueous Conditions [2]

-

A flask is charged with 9-benzyl-2,6-dichloropurine (0.5 mmol), phenylboronic acid (0.75 mmol), potassium carbonate (1.35 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.012 mmol).

-

A mixture of DME (5 mL) and water (0.7 mL) is added.

-

The reaction mixture is stirred under argon at 85 °C.

-

Workup is performed as described in Method A.

Copper-Catalyzed N-Arylation (Chan-Lam/Ullmann-Type Reaction)

Copper-catalyzed N-arylation, often referred to as the Chan-Lam or Ullmann-type reaction, provides an alternative to palladium-based methods. This reaction typically employs a copper(I) or copper(II) salt as the catalyst and often requires a ligand to facilitate the coupling of 2,6-dichloropurine with an arylating agent, such as phenylboronic acid or an aryl halide.[3][4] These reactions are known for their high N9-regioselectivity in the arylation of purines.[3][4]

-

A reaction vessel is charged with 2,6-dichloropurine (1.0 mmol), phenylboronic acid (1.5 mmol), copper(II) acetate (1.2 mmol), and 1,10-phenanthroline (1.2 mmol).

-

Dichloromethane (10 mL) and molecular sieves are added.

-

The mixture is stirred at room temperature for 24-48 hours.

-

Upon completion, the reaction mixture is filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

-

An oven-dried Schlenk tube is charged with 2,6-dichloropurine (1.0 mmol), iodobenzene (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon).

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 mmol) and a dry, aprotic solvent (e.g., toluene or dioxane, 5-10 mL) are added.

-

The reaction mixture is heated at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

The mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography.

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods.

| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura (Anhydrous) | Pd(PPh₃)₄, K₂CO₃, Phenylboronic Acid | Toluene | 100 | 77* | [2] |

| Suzuki-Miyaura (Aqueous) | Pd(PPh₃)₄, K₂CO₃, Phenylboronic Acid | DME/H₂O | 85 | - | [2] |

| Suzuki-Miyaura (with excess Phenylboronic Acid) | Pd(PPh₃)₄, K₂CO₃, Phenylboronic Acid | Toluene | 100 | 84** | [2] |

| Chan-Lam/Ullmann-Type | Cu(OAc)₂, 1,10-Phenanthroline, Phenylboronic Acid | Dichloromethane | Room Temp. | Varies*** | [3] |

*Yield for the mono-phenylation at the C6 position of 9-benzyl-2,6-dichloropurine. **Yield for the di-phenylation at the C2 and C6 positions of 9-benzyl-2,6-dichloropurine. ***Yields for N9-arylation of various purines are reported to be in the range of 40-95%.

Product Characterization

The final product, this compound, is a white to off-white solid.

Spectroscopic data for the closely related 2,6-dichloro-9-isopropyl-9H-purine is provided for reference[5]:

-

¹H-NMR (CDCl₃): δ 8.17 (s, 1H), 4.97–4.86 (m, 1H), 1.65 (d, J = 6.8 Hz, 6H).

-

¹³C-NMR (CDCl₃): δ 152.73, 151.66, 146.93, 143.58, 131.05, 48.36, 22.51 (2C).

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from 2,6-dichloropurine can be effectively achieved through several transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction offers a well-documented and high-yielding route. Copper-catalyzed Chan-Lam/Ullmann-type reactions provide a viable palladium-free alternative, also with high regioselectivity. The Buchwald-Hartwig amination represents another powerful tool for this transformation, although specific conditions for this particular substrate combination require further optimization. The choice of method will depend on factors such as substrate availability, desired scale, and tolerance of functional groups in more complex derivatives. This guide provides a foundational understanding of the key synthetic strategies and detailed protocols to aid researchers in the efficient preparation of this important chemical intermediate.

References

- 1. Buy this compound (EVT-11986484) | 6971-26-2 [evitachem.com]

- 2. scispace.com [scispace.com]

- 3. scribd.com [scribd.com]

- 4. Direct N9-arylation of purines with aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2,6-Dichloro-9-phenyl-9H-purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted biological activities of 2,6-dichloro-9-phenyl-9H-purine derivatives. As a privileged scaffold in medicinal chemistry, purine analogs have garnered significant attention for their potential as therapeutic agents, particularly in the realm of oncology. This document provides a comprehensive overview of their anticancer properties, kinase inhibitory effects, and the underlying molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity: A Quantitative Perspective

Derivatives of this compound have demonstrated notable cytotoxic and anti-proliferative effects against a range of human cancer cell lines. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of their potency.

Table 1: Anti-proliferative Activity of Ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates

| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | A-375 (Melanoma) IC₅₀ (µM) | G-361 (Melanoma) IC₅₀ (µM) |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | single-digit µM | single-digit µM | single-digit µM | single-digit µM |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | single-digit µM | single-digit µM | single-digit µM | single-digit µM |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data from a study on the anti-proliferative activity of these compounds.[1]

Table 2: Cytotoxicity of 2,6,9-Trisubstituted Purine Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 7h | HL-60 (Leukemia) | Sub-micromolar |

| B2 | Various | Further research value noted |

| B5 | Various | Further research value noted |

This table presents a selection of 2,6,9-trisubstituted purine derivatives that have shown significant anticancer activity. Compound 7h , featuring an arylpiperazinyl system at position 6, was particularly potent.[2] Compounds B2 and B5 were identified as promising candidates for further investigation as CDK9 inhibitors.[3]

Mechanism of Action: Kinase Inhibition and Signaling Pathways

A primary mechanism through which these purine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Cyclin-Dependent Kinase (CDK) Inhibition

Several 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which play a central role in cell cycle progression.[3] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the general principle of CDK inhibition by these purine derivatives, leading to cell cycle arrest.

Caption: Inhibition of CDK/Cyclin complexes by purine derivatives blocks cell cycle progression, leading to arrest and apoptosis.

Other Kinase Targets and Signaling Pathways

Beyond CDKs, these compounds have shown inhibitory activity against other important kinases, including c-Src tyrosine kinase.[5] The diagram below depicts a simplified experimental workflow for screening kinase inhibition.

References

- 1. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Purine Core: A Privileged Scaffold for Kinase Inhibitors - A Technical Guide to 2,6-Dichloro-9-phenyl-9H-purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2,6-disubstituted purine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its inherent ability to mimic the adenine core of ATP allows for competitive binding within the kinase active site, while the accessible substitution points at the C2 and C6 positions provide a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties. This technical guide focuses on the 2,6-dichloro-9-phenyl-9H-purine core, a key starting material for the synthesis of a diverse range of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from the this compound scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |

| PD26-TL07 | STAT3 | - | HCT-116 | 1.77 ± 0.35 | [1] |

| SW480 | 1.51 ± 0.19 | [1] | |||

| MDA-MB-231 | 1.25 ± 0.38 | [1] | |||

| Compound 14q | PDGFRα | <10 | EOL-1 | 0.02 | [2] |

| Compound 7 | - | - | K562 | 2.27 | [3] |

| HL-60 | 1.42 | [3] | |||

| OKP-GS | 4.56 | [3] | |||

| Compound 10 | - | - | K562 | 2.53 | [3] |

| HL-60 | 1.52 | [3] | |||

| OKP-GS | 24.77 | [3] |

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity in a biochemical assay. GI50 values represent the concentration required to inhibit the growth of the specified cell line by 50%.

Experimental Protocols

Synthesis of this compound

The synthesis of the core scaffold can be achieved through several reported methods. A common approach involves the diazotization of 2-amino-6-chloropurine followed by a Sandmeyer-type reaction.

Materials:

-

2-amino-6-chloropurine

-

35% Aqueous Hydrochloric Acid

-

Sodium Nitrite

-

Water

-

Acetonitrile

-

Aqueous Sodium Hydroxide (approx. 40%)

-

Glacial Acetic Acid

-

Lithium Chloride

Procedure:

-

To a stirred solution of 35% aqueous hydrochloric acid (2.00 mol), add 2-amino-6-chloropurine (0.20 mol).

-

Prepare a solution of sodium nitrite (0.26 mol) in water (30 mL).

-

Add the sodium nitrite solution to the mixture from step 1 in a thin stream, maintaining the temperature between 15°C and 20°C.

-

Stir the mixture at this temperature for 1 hour.

-

After the reaction is complete, dilute the reaction solution with 300 mL of water.

-

Adjust the pH of the solution to 13 by adding approximately 40% aqueous sodium hydroxide in a thin stream.

-

Extract the product with acetonitrile (7 x 400 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloropurine.

Alternative Procedure using Glacial Acetic Acid:

-

To 40 mL of glacial acetic acid, add 2-amino-6-chloropurine (30.0 mmol) and lithium chloride (150 mmol).

-

Add sodium nitrite (45.0 mmol) to the mixture.

-

Stir the reaction solution at 50°C to 55°C for 4 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the product by adding 100 mL of water in a thin stream.

-

Isolate the precipitated crystals by filtration.[4]

The introduction of the phenyl group at the N9 position is typically achieved by reacting 2,6-dichloropurine with a suitable phenylating agent under basic conditions.

General In Vitro Kinase Inhibition Assay Protocol (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a radiometric assay.

Materials:

-

Recombinant protein kinase

-

Substrate protein or peptide

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% (v/v) 2-mercaptoethanol)

-

[γ-³²P]-ATP

-

Test compounds dissolved in DMSO

-

NuPAGE 4x LDS sample buffer

-

NuPAGE 4–12% Bis-Tris precast polyacrylamide gels

-

Coomassie Protein Stain

-

Amersham Hyperfilm

Procedure:

-

Prepare 21 µL reaction solutions containing 200 ng of the protein kinase and 2 µg of the substrate protein in 1x kinase assay buffer.

-

For inhibitor assays, add the desired concentration of the test compound (typically from a DMSO stock) to the reaction mixture and incubate at 30°C for 10 minutes with agitation.

-

Initiate the kinase reaction by adding 0.1 mM [γ-³²P]-ATP.

-

Incubate the reactions at 30°C for 30 minutes with agitation (1050 rpm).

-

Terminate the reactions by adding 7 µL of NuPAGE 4x LDS sample buffer containing 8% (v/v) 2-mercaptoethanol.

-

Incubate the samples at 95°C for 5 minutes, then centrifuge at 5,000 x g for 1 minute.

-

Load the samples onto a NuPAGE 4–12% Bis-Tris precast polyacrylamide gel and resolve via SDS-PAGE.

-

Stain the gel with Coomassie Protein Stain to visualize the resolved proteins.

-

Analyze the incorporation of ³²P into the substrate by autoradiography using Amersham Hyperfilm.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2,6-disubstituted purine inhibitors and a general experimental workflow for their evaluation.

Caption: The PI3K/AKT/mTOR signaling cascade.

Caption: The MAPK/ERK signaling cascade.

Caption: The JAK/STAT3 signaling cascade.

Caption: Key CDK complexes in cell cycle control.

Caption: A typical workflow for kinase inhibitor discovery.

References

- 1. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

- 5. In vitro protein kinase assay [bio-protocol.org]

Unraveling the Molecular Intrigue of 2,6-Dichloro-9-phenyl-9h-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the mechanistic underpinnings of 2,6-Dichloro-9-phenyl-9h-purine, a synthetic purine derivative with significant potential in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its likely mechanism of action based on the well-established structure-activity relationships of the broader class of 2,6,9-trisubstituted purines. This class of compounds is predominantly recognized for its potent antagonism of adenosine receptors and inhibition of various protein kinases, positioning them as compelling candidates for therapeutic development in oncology, inflammatory diseases, and neurological disorders. This guide synthesizes the available information to propose a putative mechanism of action, details relevant experimental protocols for its characterization, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction to this compound

This compound belongs to the extensive family of purine analogs, which are cornerstone structures in numerous biological processes.[1][2] The purine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] The specific substitutions at the 2, 6, and 9 positions of the purine ring are critical determinants of a compound's biological activity and selectivity.

The 2,6-dichloro substitution pattern serves as a versatile synthetic intermediate, allowing for differential modification at these positions to explore a wide chemical space and optimize biological activity. The presence of a phenyl group at the N9 position is a common feature in many biologically active purine derivatives, often contributing to the compound's affinity and selectivity for its molecular targets.

Inferred Mechanism of Action

Based on extensive research on analogous 2,6,9-trisubstituted purines, the mechanism of action of this compound is likely multifaceted, primarily involving:

-

Adenosine Receptor Antagonism: Purine derivatives are well-documented as antagonists of adenosine receptors (A1, A2A, A2B, and A3).[3][4] The substitution pattern around the purine ring is a key factor in determining the affinity and selectivity for these G protein-coupled receptors.[3] Antagonism of these receptors can modulate a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

-

Protein Kinase Inhibition: The purine scaffold is a common feature in numerous kinase inhibitors.[1][2] By competing with ATP for the binding site in the kinase catalytic domain, these compounds can modulate cellular signaling pathways that are often dysregulated in diseases such as cancer.[5][6] The specific kinases inhibited are highly dependent on the substituents on the purine ring.

While specific quantitative data for this compound is not available, the following sections will detail the general experimental approaches used to characterize such activities.

Quantitative Data on Related Purine Derivatives

To provide a framework for understanding the potential potency of this compound, the following table summarizes representative data for structurally related 2,6,9-trisubstituted purine derivatives. It is crucial to note that this data is not for this compound itself but for analogous compounds, and serves to illustrate the potential range of activity for this chemical class.

| Compound Class | Target | Assay Type | Value (IC50/Ki) | Reference |

| 2,6,9-Trisubstituted Purines | Cyclin-Dependent Kinase 1 (CDK1) | Kinase Inhibition | Varies (nM to µM range) | [7] |

| 2,6,9-Trisubstituted Purines | Cyclin-Dependent Kinase 2 (CDK2) | Kinase Inhibition | Varies (nM to µM range) | [8] |

| 2,6,9-Trisubstituted Purines | Adenosine A1 Receptor | Radioligand Binding | Varies (nM to µM range) | [3] |

| 2,6,9-Trisubstituted Purines | Adenosine A2A Receptor | Radioligand Binding | Varies (nM to µM range) | [3] |

| 2,6,9-Trisubstituted Purines | FLT3-ITD | Kinase Inhibition | Varies (nM to µM range) | [5] |

| 2,6,9-Trisubstituted Purines | PDGFRα | Kinase Inhibition | Varies (nM to µM range) | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound.

Adenosine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for specific adenosine receptor subtypes.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A1, [³H]ZM241385 for A2A).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd), and either the test compound at varying concentrations, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

Materials:

-

Recombinant protein kinase of interest.

-

Substrate for the kinase (peptide or protein).

-

ATP.

-

This compound (test compound).

-

ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Kinase assay buffer.

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate solvent.

-

Set up the kinase reaction in the wells of the plate by adding the kinase, substrate, ATP, and either the test compound at various concentrations or vehicle control.

-

Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP generated by the kinase reaction to ATP and induce luminescence by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence of each well using a luminometer.

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity (luminescence) as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the general signaling pathways that are likely modulated by this compound, based on its inferred mechanism of action.

Caption: General signaling pathways of adenosine receptors modulated by a purine antagonist.

Caption: Mechanism of action of a purine-based kinase inhibitor.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel purine derivative like this compound.

Caption: Experimental workflow for characterizing a novel purine derivative.

Conclusion

While direct experimental evidence for the mechanism of action of this compound remains to be published, a strong inference can be drawn from the extensive body of research on structurally related 2,6,9-trisubstituted purines. This compound is predicted to function as an antagonist of adenosine receptors and an inhibitor of protein kinases. The precise molecular targets and the potency of these interactions require empirical determination through the experimental protocols detailed in this guide. The versatility of the purine scaffold suggests that this compound and its future derivatives hold significant promise as pharmacological tools and potential therapeutic agents. Further investigation into its biological activities is highly warranted to unlock its full potential in drug discovery and development.

References

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of 2,6-Dichloro-9-phenyl-9H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial characterization of the synthetic purine derivative, 2,6-Dichloro-9-phenyl-9H-purine. This document consolidates available data on its synthesis, physical and chemical properties, and potential biological activities, aiming to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Core Compound Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₆Cl₂N₄ |

| Molecular Weight | 265.09 g/mol [1] |

| Appearance | Crystalline solid[2] |

| CAS Number | 6971-26-2[1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of 2,6-dichloropurine with phenylboronic acid.[1][2]

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

2,6-Dichloropurine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Anhydrous solvent (e.g., Toluene, Dimethylformamide)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a flask purged with an inert gas, combine 2,6-dichloropurine, phenylboronic acid, a palladium catalyst, and a base in an anhydrous solvent.

-

Heat the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and any insoluble salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Note: This is a generalized protocol. Specific reaction conditions, including reagent ratios, catalyst loading, temperature, and reaction time, may require optimization for optimal yield and purity.

Physicochemical Data

While specific experimental data for this compound is not widely available in the public domain, the properties of its precursor, 2,6-dichloropurine, provide a useful reference.

| Compound | Melting Point (°C) |

| 2,6-Dichloropurine | 185-195 (decomposes)[3] |

| This compound | Data not available |

Note: The melting point of the 9-phenyl derivative is expected to differ from the parent compound due to the significant change in molecular structure and intermolecular forces.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in surveyed literature. Characterization of this compound would be essential for confirming its identity and purity after synthesis.

Biological Activity

The biological activities of this compound have not been extensively reported. However, the broader class of 2,6,9-trisubstituted purines has been the subject of significant research in drug discovery, with many derivatives exhibiting potent biological effects.

Potential as Kinase Inhibitors

Numerous studies have demonstrated that 2,6,9-trisubstituted purine analogs can act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[4][5] The substitution pattern on the purine core plays a critical role in determining the specific kinase inhibitory profile and potency. For instance, different substitutions at the C2, C6, and N9 positions can confer selectivity for specific kinase families, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases like PDGFRα.[4][5]

Cytotoxic Activity

Consistent with their kinase inhibitory activity, many 2,6,9-trisubstituted purine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7][8] The antiproliferative activity is often correlated with the inhibition of specific kinases that drive cancer cell growth and survival.[4] Studies on related compounds have shown that modifications at the C6 and C2 positions, in conjunction with various substituents at the N9 position, can modulate the cytotoxic potency and selectivity against different cancer types.[6][7][8]

Future Directions

The initial characterization of this compound highlights a compound with a synthetic route established in principle and a strong rationale for potential biological activity based on its structural class. To fully elucidate its potential, further research is required in the following areas:

-

Detailed Synthesis and Characterization: A comprehensive report detailing an optimized synthesis protocol and complete spectroscopic characterization (NMR, IR, MS) is essential.

-

Biological Screening: Systematic screening of this compound against a panel of cancer cell lines and a broad range of protein kinases would provide a clear picture of its biological activity profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the phenyl group at the N9 position, as well as substitutions at the C2 and C6 positions, would be crucial for developing more potent and selective compounds.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound as a scaffold for the development of novel therapeutic agents.

References

- 1. Buy this compound (EVT-11986484) | 6971-26-2 [evitachem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2,6-ジクロロプリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel 2,6-Disubstituted Purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold, a fundamental heterocyclic system in nature, has long been a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among its many variations, 2,6-disubstituted purine derivatives have emerged as a particularly promising class of compounds with a diverse range of biological activities. This in-depth technical guide explores the core aspects of the discovery and development of these novel derivatives, providing a comprehensive overview of their synthesis, biological evaluation, and therapeutic potential. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to navigate this exciting and rapidly evolving field.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 2,6-disubstituted purine derivatives most commonly commences from the readily available starting material, 2,6-dichloropurine. The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for selective and sequential substitution, providing a versatile platform for generating a wide array of analogs.

General Synthetic Protocol for 2,6-Disubstituted Purines

A typical synthetic route involves a two-step nucleophilic aromatic substitution. The first substitution preferentially occurs at the more reactive C6 position, followed by a second substitution at the C2 position.

Step 1: Nucleophilic Substitution at the C6 Position

-

Reaction Setup: To a solution of 2,6-dichloropurine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), is added a primary or secondary amine (1-1.2 equivalents) and a base, commonly triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Reaction Conditions: The reaction mixture is typically heated to reflux (e.g., 75-80 °C) for several hours (e.g., 14 hours) and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash chromatography on silica gel to yield the 2-chloro-6-substituted purine intermediate.

Step 2: Nucleophilic Substitution at the C2 Position

-

Reaction Setup: The 2-chloro-6-substituted purine intermediate (1 equivalent) is dissolved in a suitable solvent, and the second nucleophile (e.g., an aniline derivative, 2.5 equivalents) is added. In some cases, a catalyst or an additive like trimethylsilyl chloride (TMSCl) may be used.

-

Reaction Conditions: The reaction is often carried out at an elevated temperature (e.g., 120 °C) for an extended period (e.g., 14 hours). For less reactive nucleophiles, microwave irradiation can be employed to accelerate the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and concentrated. The final 2,6-disubstituted purine derivative is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization.[1]

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl or other carbon-based substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.

General Protocol for Suzuki-Miyaura Cross-Coupling:

-

Reactant Preparation: A mixture of the N9-protected 2,6-dichloropurine (1 equivalent), the desired boronic acid (1-3 equivalents), and a base such as potassium carbonate (K₂CO₃) (1.5 equivalents) is prepared in a solvent system, typically toluene or a mixture of dioxane and water.

-

Catalyst Addition: A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.052 equivalents), is added to the reaction mixture.

-

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and heated, often using microwave irradiation at temperatures around 150 °C for a short duration (e.g., 20 minutes).

-

Purification: Following the reaction, the mixture is filtered, the solvent is evaporated, and the product is purified by column chromatography.

Biological Activities and Therapeutic Targets

2,6-Disubstituted purine derivatives have demonstrated a remarkable breadth of biological activities, targeting key players in various disease-related signaling pathways. This section summarizes their activity against prominent therapeutic targets and presents the corresponding quantitative data in a structured format.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for anticancer drug development. Several 2,6-disubstituted purine derivatives have been identified as potent inhibitors of STAT3 activation.[2][3]

Table 1: Antiproliferative Activity of STAT3-Inhibiting 2,6-Disubstituted Purine Derivatives [2]

| Compound | HCT-116 IC₅₀ (µM) | SW480 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| PD26-TL07 | 1.77 ± 0.35 | 1.51 ± 0.19 | 1.25 ± 0.38 |

| PD26-BZ01 | - | - | - |

| PD26-TL03 | - | - | - |

| PD26-AS06 | - | - | - |

Note: Specific IC₅₀ values for PD26-BZ01, PD26-TL03, and PD26-AS06 were not provided in the source material, but they were noted to inhibit STAT3 phosphorylation.

-

Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116, SW480, MDA-MB-231) are cultured to approximately 70-80% confluency. The cells are then treated with varying concentrations of the 2,6-disubstituted purine derivatives for a specified duration (e.g., 24 hours).

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control, such as β-actin or GAPDH, is also probed.

-

Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of STAT3 phosphorylation is determined by the reduction in the p-STAT3 signal relative to the total STAT3 and loading control.[4]

Adenosine Receptor Antagonists

Adenosine receptors, a class of G protein-coupled receptors, are involved in a multitude of physiological processes, and their modulation has therapeutic potential in various diseases. Certain 2,6-disubstituted purines have been identified as potent adenosine receptor antagonists.

Table 2: Binding Affinity of 2,6-Disubstituted Purines for Human Adenosine Receptors

| Compound | Substitution Pattern | hA₁ Ki (nM) | hA₂A Ki (nM) | hA₃ Ki (nM) |

| 11 | 2,6-Diphenyl | 4 | 53 | 38 |

| 13 | 2,6-Bis(4-methylphenyl) | >1000 | >1000 | 9 |

| 31 (LUF 5962) | 8-Cyclopentyl-2,6-diphenyl | 0.29 | - | - |

Data extracted from a study on 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists.[5][6]

-

Membrane Preparation: Membranes from cells expressing the specific human adenosine receptor subtype (A₁, A₂A, or A₃) are prepared.

-

Assay Buffer: A suitable assay buffer is prepared, for example, 50 mM Tris-HCl (pH 7.4) containing MgCl₂ and adenosine deaminase.

-

Competition Binding: The cell membranes are incubated with a specific radioligand (e.g., [³H]DPCPX for A₁ receptors) at a fixed concentration and varying concentrations of the test compound (the 2,6-disubstituted purine derivative).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand. The filters are then washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of cyclin-dependent kinases is a common feature of cancer. 2,6,9-Trisubstituted purines, derived from lead compounds like olomoucine and roscovitine, have been developed as potent CDK inhibitors.

Table 3: Inhibitory Activity of a 2,6,9-Trisubstituted Purine against CDKs [7]

| Compound | CDK1/cyclin B IC₅₀ (µM) | CDK2/p35 IC₅₀ (µM) | CDK5/p25 IC₅₀ (µM) |

| 21 | 0.45 | 0.65 | 0.16 |

Compound 21 is a (2R)-pyrrolidin-2-yl-methanol substituted purine.

-

Reaction Mixture: A reaction mixture is prepared containing the specific CDK/cyclin complex (e.g., CDK1/cyclin B), a substrate (e.g., histone H1), and the test compound at various concentrations in a kinase assay buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays like ADP-Glo™).

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) for a specific time.

-

Termination: The reaction is stopped by adding a solution containing EDTA.

-

Detection of Phosphorylation:

-

Radiometric Assay: The phosphorylated substrate is separated by SDS-PAGE, and the incorporated radioactivity is quantified by autoradiography or phosphorimaging.

-

Luminescence-based Assay (ADP-Glo™): The amount of ADP produced is measured. The remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.[8]

-

-

IC₅₀ Determination: The concentration of the inhibitor that reduces enzyme activity by 50% is calculated.

References

- 1. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abbomax.com [abbomax.com]

- 5. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

The Structure-Activity Relationship of 2,6-Dichloro-9-phenyl-9H-purine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,6,9-trisubstituted purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Among these, the 2,6-dichloro-9-phenyl-9H-purine core serves as a versatile starting point for the synthesis of potent inhibitors of various protein kinases and other enzymes, making it a focal point in the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this core, detailed experimental protocols for their synthesis and evaluation, and visual representations of key concepts to facilitate understanding and further research.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,6,9-trisubstituted purine analogs is profoundly influenced by the nature of the substituents at the C2, C6, and N9 positions of the purine ring. The this compound core allows for sequential and regioselective nucleophilic substitution at the C6 and C2 positions, providing a straightforward strategy for generating chemical diversity.

Generally, the N9-substituent plays a crucial role in orienting the molecule within the ATP-binding pocket of kinases. While a phenyl group is the focus of this guide, it is noteworthy that other substituents such as cyclopentyl and isopropyl have also yielded highly active compounds.[1]

Modifications at the C2 and C6 positions are critical for modulating potency and selectivity. A common strategy involves the introduction of various amine functionalities. The following table summarizes the structure-activity relationships of a series of 2,6,9-trisubstituted purine analogs, highlighting the impact of different substituents on their cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxicity (IC₅₀ in µM) of 2,6,9-Trisubstituted Purine Analogs [2]

| Compound | R (at N9) | X (at C2) | Y (at C6) | HL-60 | CEM | HCT-116 |

| Series 1 | ||||||

| 4a | Isopropyl | -F | -NH(CH₂)₂OH | >100 | >100 | >100 |

| 4b | Isopropyl | -F | -NH(CH₂)₃OH | >100 | >100 | >100 |

| 4c | Isopropyl | -F | Piperidin-1-yl | >100 | >100 | >100 |

| Series 2 | ||||||

| 4l | Isopropyl | 4-methylpiperazin-1-yl | -Cl | 23 | 41 | 49 |

| 4m | Isopropyl | 4-ethylpiperazin-1-yl | -Cl | 19 | 33 | 35 |

| 4n | Isopropyl | 4-(2-hydroxyethyl)piperazin-1-yl | -Cl | 35 | 54 | 59 |

| Series 3 | ||||||

| 7a | Isopropyl | -Cl | 4-methylpiperazin-1-yl | 7 | 10 | 12 |

| 7c | Isopropyl | -Cl | 4-(pyridin-2-yl)piperazin-1-yl | 5 | 8 | 9 |

| 7h | Isopropyl | -Cl | 4-(4-chlorophenyl)piperazin-1-yl | 1.5 | 2.5 | 3.5 |

| 7j | Isopropyl | -Cl | 4-(2-methoxyphenyl)piperazin-1-yl | 3 | 5 | 6 |

From the data presented, several key SAR trends can be discerned:

-

Substitution at C6 is crucial for activity: The introduction of an arylpiperazinyl moiety at the C6 position generally leads to a significant increase in cytotoxic activity compared to simple amino alcohol or piperidinyl groups.[2]

-

Electronic and steric effects at the C6-arylpiperazine: The nature of the substituent on the phenyl ring of the piperazine at C6 has a pronounced effect on potency. Electron-withdrawing groups, such as a chloro-substituent at the para-position (compound 7h ), tend to enhance activity.[2]

-

The substituent at C2 modulates activity: While the primary determinant of activity in this series appears to be the C6-substituent, the group at the C2 position also plays a role. Comparing Series 2 and 3, where the piperazine moiety is at C2 and C6 respectively, it is evident that the latter substitution pattern is more favorable for cytotoxicity.[2]

Experimental Protocols

Synthesis of 2,6,9-Trisubstituted Purine Analogs

The synthesis of the target compounds generally proceeds via a two-step nucleophilic aromatic substitution starting from 2,6-dichloropurine.

Step 1: N9-Alkylation/Arylation

A common method for the synthesis of the this compound core involves the reaction of 2,6-dichloropurine with a suitable alkylating or arylating agent.[2]

-

Materials: 2,6-dichloropurine, alkyl halide (e.g., 2-iodopropane for an isopropyl group), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2,6-dichloropurine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

-

Add the alkyl halide (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Sequential Nucleophilic Substitution at C6 and C2

The chlorine atoms at the C6 and C2 positions of the purine ring exhibit differential reactivity, with the C6 position being more susceptible to nucleophilic attack. This allows for a sequential and controlled introduction of different substituents.[2]

-

Materials: 2,6-dichloro-9-alkylpurine, desired amine (e.g., 1-(4-chlorophenyl)piperazine), triethylamine (TEA) or diisopropylethylamine (DIPEA), ethanol or other suitable solvent.

-

Procedure for C6 substitution:

-

Dissolve the 2,6-dichloro-9-alkylpurine (1.0 eq) in ethanol.

-

Add the desired amine (1.2 eq) and TEA (2.0 eq).

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 2-chloro-6-substituted-9-alkylpurine by column chromatography.

-

-

Procedure for C2 substitution:

-

The purified 2-chloro-6-substituted-9-alkylpurine can be further reacted with a second amine to substitute the C2 position, typically under more forcing conditions (e.g., higher temperature, longer reaction time) if necessary.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

-

Materials: Human cancer cell lines (e.g., HL-60, CEM, HCT-116), cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Kinase Inhibition Assay

The inhibitory activity of the purine analogs against specific protein kinases (e.g., CDKs) can be determined using various in vitro kinase assay kits, which are often based on luminescence or fluorescence.[6]

-

Materials: Recombinant active kinase (e.g., CDK2/Cyclin A), kinase substrate (a peptide or protein that is phosphorylated by the kinase), ATP, kinase assay buffer, test compounds, a detection reagent (e.g., Kinase-Glo® which measures ATP consumption).

-

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

-

Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

The signal will be proportional to the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

-

Visualizations

Synthetic Workflow

Caption: General synthetic scheme for 2,6,9-trisubstituted purine analogs.

Kinase Signaling Pathway Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a purine analog.

SAR Logical Relationship

References

- 1. researchgate.net [researchgate.net]

- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. bpsbioscience.com [bpsbioscience.com]

Preliminary Investigation of 2,6-Disubstituted Purine Cytotoxicity: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxic effects of 2,6-disubstituted purine derivatives, a class of compounds with significant potential in anticancer drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental methodologies, data interpretation, and potential mechanisms of action associated with these compounds. While specific data for 2,6-Dichloro-9-phenyl-9h-purine is limited in publicly available research, this guide will focus on closely related 2,6-disubstituted purine analogs, providing a strong framework for understanding their cytotoxic potential.

Introduction to 2,6-Disubstituted Purines and Cancer Therapy

The purine scaffold is a fundamental component of biologically essential molecules and represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Modifications at the 2 and 6 positions of the purine ring have led to the development of numerous derivatives with potent cytotoxic and antiproliferative activities against various cancer cell lines.[3][4][5][6][7] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways, such as the STAT3 pathway, which are often dysregulated in cancer.[8] This guide will delve into the methodologies used to assess the cytotoxic effects of these promising anticancer agents.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of 2,6-disubstituted purine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the reported IC50 values for various 2,6-disubstituted purine analogs against several human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 (Breast) | single-digit µM | [4] |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | MCF-7 (Breast) | single-digit µM | [4] |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | HCT-116 (Colon) | single-digit µM | [4] |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | HCT-116 (Colon) | single-digit µM | [4] |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | A-375 (Melanoma) | single-digit µM | [4] |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 (Melanoma) | single-digit µM | [4] |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | G-361 (Melanoma) | single-digit µM | [4] |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | G-361 (Melanoma) | single-digit µM | [4] |

| PD26-TL07 (a 2,6-disubstituted purine derivative) | HCT-116 (Colon) | 1.77 ± 0.35 | |

| PD26-TL07 (a 2,6-disubstituted purine derivative) | SW480 (Colon) | 1.51 ± 0.19 | |

| PD26-TL07 (a 2,6-disubstituted purine derivative) | MDA-MB-231 (Breast) | 1.25 ± 0.38 | |

| N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine (5a) | NCI-60 Panel | 1-5 µM range | [5][9] |

| N9-[4'-chloro-2'-butynyl-1'-yl]-2,6-dichloropurine (10a) | NCI-60 Panel | 1-5 µM range | [5][9] |

| 2,6-dipropynylthio-7-methylpurine (4) | SNB-19 (Glioblastoma) | 0.07-4.08 µg/mL | [3][10] |

| 2-chloro-6,8-dipropynylthio-7-methylpurine (14) | C-32 (Melanoma) | 0.07-4.08 µg/mL | [3][10] |

| 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine (15c) | MDA-MB-231 (Breast) | 0.07-4.08 µg/mL | [3][10] |

Experimental Protocols

A thorough investigation of a compound's cytotoxicity involves a series of well-defined experimental protocols. The following sections detail the methodologies for key assays.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116, A-375) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to ensure logarithmic growth for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 2,6-disubstituted purine derivative. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.

Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells.[2] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with the 2,6-disubstituted purine derivative at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Potential Signaling Pathways

The cytotoxic effects of 2,6-disubstituted purines can be attributed to their modulation of various intracellular signaling pathways.

Induction of Apoptosis

Many 2,6-disubstituted purine derivatives have been shown to induce apoptosis in cancer cells.[4][8][12] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, a family of proteases that execute the apoptotic program.

Generalized signaling pathway for apoptosis induction.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis. Some 2,6-disubstituted purine derivatives have been identified as potent inhibitors of STAT3 phosphorylation, thereby blocking its downstream signaling and leading to an anti-tumor effect.[13]

Inhibition of the STAT3 signaling pathway.

Conclusion and Future Directions

The preliminary investigation into the cytotoxicity of 2,6-disubstituted purine derivatives reveals their significant potential as anticancer agents. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research in this area. Future studies should focus on elucidating the precise molecular mechanisms of action for the most potent compounds, including the identification of direct protein targets and the exploration of their efficacy in in vivo models. The structure-activity relationship (SAR) studies will also be crucial for the rational design and optimization of novel 2,6-disubstituted purine derivatives with improved potency and selectivity, ultimately paving the way for their clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Purine-Metabolising Enzymes and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-9-phenyl-9h-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,6-Dichloro-9-phenyl-9h-purine, a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, synthesis methods, and known biological activities, presenting data in a clear and accessible format for researchers.

Core Chemical Properties

This compound is a solid crystalline compound at room temperature.[1] Its core structure consists of a purine ring system substituted with two chlorine atoms at the 2 and 6 positions and a phenyl group at the 9 position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆Cl₂N₄ | [1] |

| Molecular Weight | 265.09 g/mol | [1] |

| CAS Number | 6971-26-2 | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water. | [1] |

| Stability | Stable under standard laboratory conditions, but sensitive to strong acids or bases. | [1] |

| Melting Point | While specific data for the 9-phenyl derivative is not readily available, the parent compound, 2,6-dichloro-9H-purine, has a melting point of 184-186 °C. | [2] |

Spectral Analysis Data

Precise experimental spectral data for this compound is not widely published. However, based on the analysis of structurally similar purine derivatives, the following characteristics can be anticipated.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the phenyl group and the C8-proton of the purine ring. The chemical shifts of the phenyl protons would be influenced by the purine ring system. |

| ¹³C NMR | Resonances for the carbon atoms of the purine and phenyl rings. The carbons attached to the chlorine atoms (C2 and C6) would exhibit characteristic chemical shifts. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the purine and phenyl moieties. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-Cl, C-N, and C=C bond vibrations within the purine and phenyl structures. |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the palladium-catalyzed coupling of a halide (in this case, 2,6-dichloropurine) with an organoboron compound (phenylboronic acid).

Materials:

-

2,6-Dichloropurine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., toluene or dimethoxyethane (DME))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloropurine and phenylboronic acid in the chosen anhydrous solvent under an inert atmosphere.

-

Add the palladium catalyst and the base to the reaction mixture.

-

Heat the mixture to the appropriate reaction temperature (typically 80-100 °C) and stir for the required reaction time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove the catalyst and inorganic salts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Biological Assays

Adenosine Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for adenosine receptor subtypes (A1, A2A, A3).

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, or A3).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM 241385 for A2A, [¹²⁵I]AB-MECA for A3).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

-

Assay buffer.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a filter mat, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

References

Potential Therapeutic Targets of 2,6-Dichloro-9-phenyl-9H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-9-phenyl-9H-purine is a synthetic heterocyclic compound belonging to the purine derivative class. This technical guide consolidates the current understanding of its potential therapeutic applications, focusing on its likely molecular targets and mechanisms of action. Drawing upon extensive research into the broader family of 2,6,9-trisubstituted purines, this document outlines the probable role of this compound as a potent inhibitor of key protein kinases implicated in cancer pathogenesis. This guide provides a comprehensive overview of its potential as an anticancer agent, complete with inferred quantitative data from closely related analogs, detailed experimental protocols for its evaluation, and visual representations of relevant biological pathways and workflows.

Introduction

Purine analogs have long been a cornerstone in the development of therapeutic agents, particularly in oncology and virology. The structural scaffold of purine is amenable to a wide range of chemical modifications, allowing for the fine-tuning of biological activity. The subject of this guide, this compound, is a member of the 2,6,9-trisubstituted purine family, which has garnered significant attention for its potent inhibitory effects on protein kinases.

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 2,6,9-trisubstituted purine scaffold has proven to be a privileged structure in this regard, with several compounds from this class showing promising preclinical and even clinical activity.

This guide will delve into the potential therapeutic targets of this compound, inferring its biological profile from the well-established activities of its structural congeners. The primary focus will be on its potential as an inhibitor of Cyclin-Dependent Kinases (CDKs) and Platelet-Derived Growth Factor Receptors (PDGFRs), two key families of kinases deeply involved in cancer progression.

Potential Therapeutic Targets

Based on the extensive body of research on 2,6,9-trisubstituted purines, the primary therapeutic targets for this compound are anticipated to be protein kinases, specifically those belonging to the CDK and PDGFR families.

Cyclin-Dependent Kinases (CDKs)